Enamine Bond Length Metrics: AMP Exhibits Shorter C6=N Bond than N-Methyl Analog MAMP in Direct Crystallographic Comparison
In direct head-to-head crystallographic studies conducted at 100 K by the same research group, the parent compound AMP exhibits a shorter enamine C6=N bond (1.304 Å) compared to the N-methyl derivative MAMP (1.309 Å), and a shorter C3=C6 enamine double bond (1.397 Å vs. 1.405 Å in MAMP) [1][2]. These differences, though small in absolute magnitude, are consistently observed and indicate that the primary amine in AMP provides marginally greater enamine character—attributed to the absence of the electron-donating N-methyl group that slightly weakens the π-conjugation in MAMP. The 2023 Halz et al. study further confirmed that the enamine double bond in the parent AMP (1.397 Å) and the C=N bond (1.304 Å) are the shortest among all structurally characterized aminomethylene-pentane-2,4-dione derivatives, including those derived from benzylamine (C3=C6: 1.399–1.407 Å; C6=N: 1.308–1.321 Å) [3].
| Evidence Dimension | Enamine C3=C6 and C6=N bond lengths (Å) from single-crystal X-ray diffraction at 100 K |
|---|---|
| Target Compound Data | AMP: C3=C6 = 1.397 Å; C6=N = 1.304 Å |
| Comparator Or Baseline | MAMP: C3=C6 = 1.405 Å; C6=N = 1.309 Å |
| Quantified Difference | Δ(C3=C6) = −0.008 Å (shorter in AMP); Δ(C6=N) = −0.005 Å (shorter in AMP) |
| Conditions | Single-crystal X-ray diffraction; Mo Kα radiation, λ = 0.71073 Å; T = 100 K; AMP: monoclinic C2/c; MAMP: monoclinic P2₁/c |
Why This Matters
Shorter enamine bonds signal stronger π-delocalization across the N–C=C–C=O framework, which directly affects the electronic properties of derived β-iminoenolate ligands and the stability of their metal complexes.
- [1] Gróf, M., Milata, V., & Kožíšek, J. (2006a). 3-(Aminomethylene)pentane-2,4-dione. Acta Crystallographica Section E, E62, o4464–o4465. doi:10.1107/S1600536806035276 View Source
- [2] Gróf, M., Milata, V., Kožíšek, J., & Tokarčík, M. (2006b). 3-(Methylaminomethylene)pentane-2,4-dione. Acta Crystallographica Section E, E62, o4060–o4061. doi:10.1107/S1600536806032995 View Source
- [3] Halz, J. H., Hentsch, A., Wagner, C., & Merzweiler, K. (2023). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. Acta Crystallographica Section E, E79, 690–696. View Source
